3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c20-16-7-2-1-5-14(16)9-10-18(23)22-13-15-6-3-11-21-19(15)17-8-4-12-24-17/h1-8,11-12H,9-10,13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAPQMBSENTKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Yield and Purity Considerations
- Amide Bond Formation : 70–75% yield, >95% purity after chromatography.
- Suzuki-Miyaura Coupling : 65–82% yield, dependent on catalyst choice and solvent system.
- Friedel-Crafts Alkylation : 55–60% yield, requires careful byproduct management.
- Reductive Amination : 60–65% yield, sensitive to pH and reducing agent selection.
Scalability and Industrial Feasibility
The Suzuki-Miyaura and amide bond formation methods are most amenable to scale-up due to their compatibility with continuous flow systems and robust purification protocols. Source demonstrates a kilogram-scale synthesis of a related compound using Pd(dppf)Cl₂, achieving 78% yield with <0.1% residual palladium. In contrast, Friedel-Crafts alkylation faces challenges in waste management due to AlCl₃ usage, necessitating acid-neutralization steps.
Advanced Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR : The amide proton (NH) appears as a broad singlet at δ 5.8–6.2 ppm, while the methylene group adjacent to the amide (CH₂) resonates as a triplet at δ 2.3–2.5 ppm.
- ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 168–170 ppm, with aromatic carbons in the 120–140 ppm range.
- IR Spectroscopy : Strong absorption bands at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II) confirm successful amidation.
Chromatographic Purity Assessment
Reverse-phase HPLC using a C18 column (acetonitrile/water gradient) achieves baseline separation of the target compound from synthetic byproducts. Source specifies a retention time of 12.3 minutes under these conditions, with UV detection at 254 nm.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide exhibit promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives show significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.
- Cytotoxicity : Investigations reveal selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential in cancer therapy.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to neurodegenerative diseases, such as acetylcholinesterase.
Material Science
The compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows it to engage in halogen bonding and π-π stacking interactions, which can modulate the activity of various materials.
Chemical Reactions
The compound can undergo various types of chemical reactions:
- Oxidation : Producing sulfoxides or sulfones.
- Reduction : Transforming the bromophenyl group into a phenyl group.
- Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to diverse derivatives.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide | Contains a bromine atom and a phenyl group | Used as a fluorescent initiator in polymerization processes |
| N-(4-acetylphenyl)thioacetamide | Aryl-substituted thiol derivative | Exhibits antimicrobial properties |
| 2-(1,3-benzodioxol-5-yloxy)-n-pyridin-2-yl-n-(thiophen-2-ylmethyl)acetamide | Contains a benzodioxole moiety | Modulates TRPM8 channels |
This table highlights the unique features of this compound compared to its analogs, emphasizing its distinct biological activities and synthetic pathways.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the thiophenyl-pyridinyl moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related propanamide derivatives from the evidence:
Key Observations
Substituent Effects on Bioactivity :
- The target compound’s 2-bromophenyl group contrasts with the 3-fluoro-4-(methylsulfonamido)phenyl groups in TRPV1 antagonists (e.g., compounds 42 and 45). The bromine atom may improve membrane permeability compared to fluorine, but the absence of a sulfonamido group could reduce hydrogen-bonding capacity .
- The thiophene-pyridine hybrid in the target compound differs from the trifluoromethylpyridine moieties in and . Thiophene’s electron-rich nature may enhance π-π interactions, while trifluoromethyl groups improve metabolic stability .
Bulky groups (e.g., cyclopentylmethoxy in compound 45) may reduce steric hindrance during coupling, improving yields .
Pharmacological Potential: While the TRPV1 antagonists in and exhibit confirmed activity, the target compound’s lack of a sulfonamido group (critical for TRPV1 binding in related analogs) suggests it may target different receptors or pathways . BK62005 () shares the 2-bromophenyl group but incorporates an azabicyclo-triazolyl moiety, which could confer distinct pharmacokinetic properties (e.g., improved CNS penetration) compared to the target compound’s pyridine-thiophene system .
Thiophene Derivatives :
- 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide () lacks the bromophenyl and pyridine groups, highlighting the target compound’s unique hybrid structure. The hydroxy group in ’s compound may increase solubility but reduce stability compared to the bromophenyl substituent .
Biological Activity
The compound 3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic molecule characterized by its unique structural features, including a bromophenyl group, a thiophene ring, and a pyridine moiety. This combination of functionalities suggests potential biological activities that warrant detailed exploration. The molecular formula of this compound is with a molecular weight of approximately 401.3 g/mol .
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromine atom enhances reactivity, potentially influencing biological interactions.
The biological activity of this compound may involve:
- Halogen Bonding : The bromophenyl group can engage in halogen bonding, which may alter the conformation and activity of target biomolecules.
- π-π Stacking Interactions : The thiophenyl-pyridinyl moiety can participate in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme or receptor activities .
Case Studies and Experimental Data
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. For instance, derivatives containing thiophene and pyridine rings have been reported to inhibit bacterial growth effectively. Specific studies on related compounds suggest that the incorporation of these functionalities can enhance antibacterial efficacy against various pathogens .
- Cytotoxic Effects : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For example, compounds featuring brominated aromatic systems have been associated with apoptosis induction in cancer cells .
- Inhibition of Enzyme Activity : The compound's potential to inhibit specific enzymes has been explored through assays measuring enzyme activity in the presence of varying concentrations of the compound. Preliminary results indicate that at certain concentrations, there is significant inhibition of key enzymes involved in metabolic pathways .
Data Table: Summary of Biological Activities
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Bromophenyl group, thiophene ring, pyridine moiety | Potential antimicrobial and anticancer activities |
| N-(4-acetylphenyl)thioacetamide | Aryl-substituted thiol | Exhibits antimicrobial properties |
| 2-(1,3-benzodioxol-5-yloxy)-n-pyridin-2-yl-n-(thiophen-2-ylmethyl)acetamide | Benzodioxole moiety | Modulates TRPM8 channels |
The synthesis of this compound typically involves several organic reactions:
- Bromination : Introduction of the bromine atom onto the phenyl ring.
- Formation of Thiophene-Pyridine Moiety : Achieved through coupling reactions.
- Amidation : Final step involving the formation of the propanamide group .
Chemical Reactions Analysis
The compound can undergo various chemical reactions:
- Oxidation : Thiophenes can be oxidized to form sulfoxides or sulfones.
- Reduction : The bromophenyl group can be reduced to yield phenolic derivatives.
- Substitution Reactions : The bromine atom may be replaced by other nucleophiles under appropriate conditions .
Q & A
Q. What are the common synthetic routes for preparing 3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide?
The synthesis involves multi-step organic reactions:
- Step 1 : Preparation of intermediates (e.g., bromophenyl and thiophenyl derivatives) using brominating agents or condensation reactions .
- Step 2 : Coupling intermediates via amide bond formation, often employing carbodiimide-based coupling reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Step 3 : Purification via column chromatography or recrystallization, with solvents like dichloromethane or ethanol .
Key intermediates and reagents are summarized below:
| Intermediate/Reagent | Role | Reference |
|---|---|---|
| 2-bromobenzoyl chloride | Bromophenyl precursor | |
| 2-(thiophen-2-yl)pyridin-3-ylmethylamine | Heterocyclic coupling partner | |
| Triethylamine | Base for HCl neutralization |
Q. What spectroscopic techniques are recommended to confirm structure and purity?
- NMR Spectroscopy : H and C NMR to verify aromatic protons, amide bonds, and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- X-ray Crystallography : For unambiguous structural determination if single crystals are obtained (e.g., using SHELX software for refinement) .
Q. What initial biological screening assays are appropriate for this compound?
- In vitro enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates .
- Receptor binding studies : Radioligand displacement assays (e.g., targeting nicotinic acetylcholine receptors) .
- Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Variables to test :
- Temperature : Elevated temperatures (50–80°C) for faster kinetics but risk side reactions .
- Solvent polarity : Use DMF for polar intermediates or THF for non-polar systems .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of aryl halides .
- Design of Experiments (DoE) : Use factorial designs to identify synergistic effects of variables .
Q. How can computational modeling predict biological target interactions?
- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB IDs for kinases) .
- Molecular Dynamics (MD) simulations : GROMACS to assess binding stability over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., bromine position) with activity trends .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate antiviral claims using plaque reduction assays alongside protease inhibition .
- Structural validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .
- Statistical analysis : Apply ANOVA to assess inter-lab variability in IC measurements .
Data Contradiction Analysis
Example Case : Discrepancies in reported IC values for kinase inhibition.
- Hypothesis 1 : Differences in assay buffer pH affecting ionization of the amide group.
- Method : Repeat assays under standardized pH (7.4 vs. 6.8) .
- Hypothesis 2 : Batch-to-batch purity variations.
- Method : Analyze batches via HPLC and correlate purity with activity .
Comparative Structural Analysis
| Compound | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| Target Compound | Bromophenyl + thiophene-pyridine core | Kinase inhibition, antiviral | |
| Analog A () | Phenylthio substitution | Enhanced receptor binding | |
| Analog B () | Methylthio group | Anticancer activity |
Methodological Best Practices
- Synthesis : Always monitor reactions via TLC and use inert atmospheres (N) for air-sensitive steps .
- Biological assays : Include positive controls (e.g., staurosporine for kinase assays) and triplicate replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
